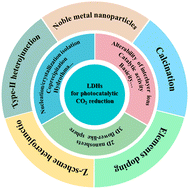Layered double hydroxides and their composites as high-performance photocatalysts for CO2 reduction
EES Catalysis Pub Date: 2023-04-28 DOI: 10.1039/D3EY00080J
Abstract
Over the past decade, layered double hydroxides (LDHs) have attracted much attention due to their many advantages in the field of CO2 photoreduction, such as superior CO2 adsorption and tunable photoelectrochemical properties. Moreover, their low price, simple production process and high yield make it easier to realize mass production. This review presents a panorama of the latest developments of LDH-based photocatalysts for CO2 reduction. It starts with the basic principle of photocatalytic CO2 reduction. After that, the fundamentals of LDHs are also illustrated. Later, a series of representative LDH-based photocatalysts (mainly including LDH-based derivatives and LDH composites) for CO2 reduction are exemplified. At the end, this review also offers some new views into the major challenges, opportunities, and heuristic perspectives for future research in this emerging field. There is no doubt that the advanced LDH-based materials can act as highly efficient photocatalysts to achieve new breakthroughs in CO2 photoreduction.


Recommended Literature
- [1] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [2] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [3] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [4] Recent methods for the synthesis of α-acyloxy ketones
- [5] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [6] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [7] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [8] New aspects of infrared spectrometry
- [9] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [10] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 16514-83-3
-
CAS no.: 13490-74-9
-
CAS no.: 128221-48-7









